molecular formula C10H16O3 B11791379 Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B11791379
M. Wt: 184.23 g/mol
InChI Key: MRSGFWKNPDESOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reaction of this compound with anhydrides or acid chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(11)8-6-4-12-5-7(6)8/h6-8H,4-5H2,1-3H3

InChI Key

MRSGFWKNPDESOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1COC2

Origin of Product

United States

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